

The Solubility Profile of o-Phenanthroline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *o*-Phenanthroline

Cat. No.: B15578032

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Introduction: **Ortho-phenanthroline (o-phenanthroline)** is a heterocyclic organic compound widely utilized in scientific research and drug development. Its function as a metal chelator and an inhibitor of various enzymes, such as metalloproteases, makes it a valuable tool in numerous biochemical and analytical applications.^{[1][2][3]} A thorough understanding of its solubility in aqueous and organic solvents is paramount for its effective use in experimental design, formulation, and analytical method development. This technical guide provides a comprehensive overview of the solubility of **o-phenanthroline**, detailed experimental protocols for its determination, and logical workflows for its application.

Solubility Profile of o-Phenanthroline

The solubility of **o-phenanthroline** varies significantly across different solvents, a characteristic that is crucial for its application. Generally, it is soluble in organic solvents and sparingly soluble in aqueous solutions.^[4] The quantitative solubility data for **o-phenanthroline** in water and several common organic solvents are summarized in the tables below. It is important to note that the anhydrous and monohydrate forms of **o-phenanthroline** may exhibit different solubility profiles.

Table 1: Quantitative Solubility of **o-Phenanthroline** in Various Solvents

Solvent	Form	Solubility (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	Not Specified	100	554.91	Requires ultrasonic treatment.[1]
Dimethyl Sulfoxide (DMSO)	Hydrate	~30	~151.35	-
Ethanol	Not Specified	50	277.45	Requires ultrasonic treatment.[1]
Ethanol	Not Specified	25	138.73	-
Ethanol	Hydrate	~1	~5.04	-
Water	Not Specified	3	16.65	-
Water	Not Specified	2	11.10	Requires ultrasonic treatment.[1]
Dimethylformamide (DMF)	Hydrate	~30	~151.35	-

Data compiled from multiple sources.[1][2][4]

Table 2: Solubility of 1,10-Phenanthroline in Water-Methanol Mixtures at 25.0 °C

Volume Fraction of Methanol	Solubility (mol dm ⁻³)
0.00	0.0149
0.05	0.0173
0.10	0.0207
0.15	0.0247
0.20	0.0280
0.25	0.0339

Data from the IUPAC-NIST Solubilities Database.[5] The equilibrium solid phase is likely a hydrated form in water-rich mixtures.

Experimental Protocols

Determination of o-Phenanthroline Solubility

A common method for determining the solubility of a compound is the static equilibrium method, followed by a quantitative analysis of the saturated solution.

Materials:

- **o-Phenanthroline**
- Selected solvent(s)
- Constant temperature bath or shaker
- Centrifuge
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer

Procedure:

- **Sample Preparation:** Add an excess amount of **o-phenanthroline** to a known volume of the solvent in a sealed container.
- **Equilibration:** Place the container in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** Centrifuge the suspension at a high speed to pellet the excess undissolved solid.
- **Sample Dilution:** Carefully withdraw a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the spectrophotometer's calibration curve.
- **Spectrophotometric Analysis:** Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_{max}) for **o-phenanthroline** (approximately 265 nm).
[6]
- **Concentration Calculation:** Use a pre-established calibration curve of absorbance versus concentration to determine the concentration of **o-phenanthroline** in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Preparation of a Stock Solution for Biological Assays

For in vitro experiments, **o-phenanthroline** is often dissolved in an organic solvent before being diluted in an aqueous buffer.

Materials:

- **o-Phenanthroline** (hydrate)
- Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2
- Sterile microcentrifuge tubes

- Vortex mixer
- 0.22 μm sterile filter

Procedure:

- Initial Dissolution: Prepare a concentrated stock solution by dissolving **o-phenanthroline** hydrate in DMSO. For example, to achieve a 30 mg/mL stock solution.[4]
- Aqueous Dilution: For the working solution, dilute the DMSO stock solution with PBS (pH 7.2). For instance, a 1:10 dilution of a stock can be made to achieve a desired final concentration. It is noted that the solubility is approximately 0.1 mg/ml in a 1:9 solution of DMSO:PBS (pH 7.2).[4]
- Filtration: Sterilize the final working solution by passing it through a 0.22 μm filter before use in cell-based assays.[1]
- Storage: It is recommended not to store the aqueous solution for more than one day.[4]

Visualizations

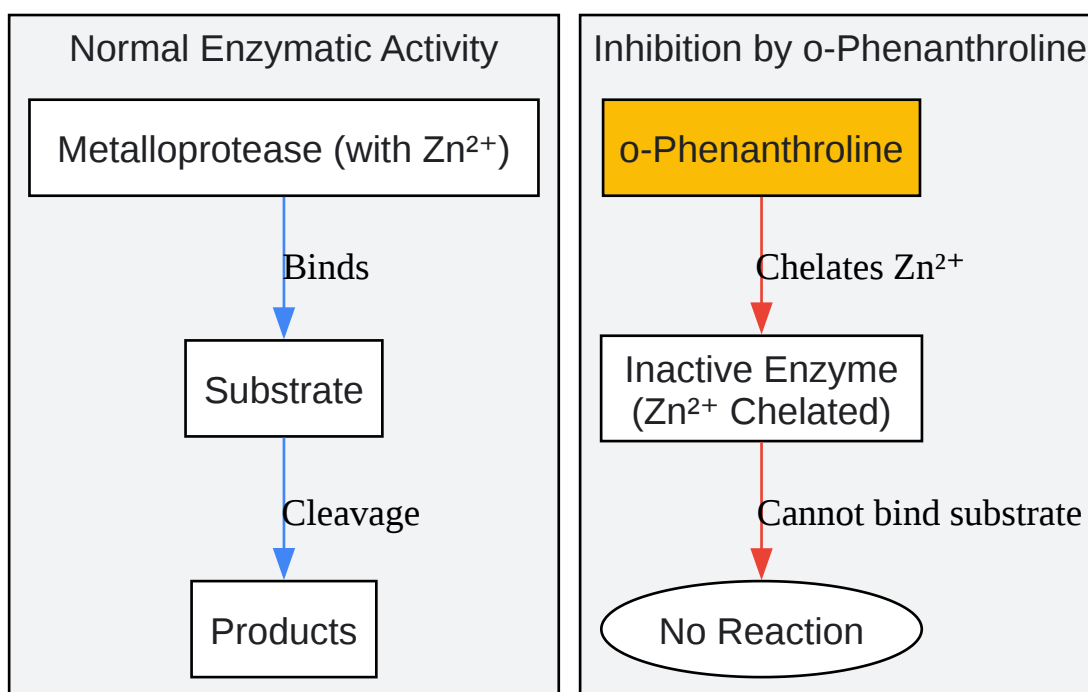
Experimental Workflow for Solubility Determination



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Caption: A generalized workflow for determining the solubility of **o-phenanthroline**.

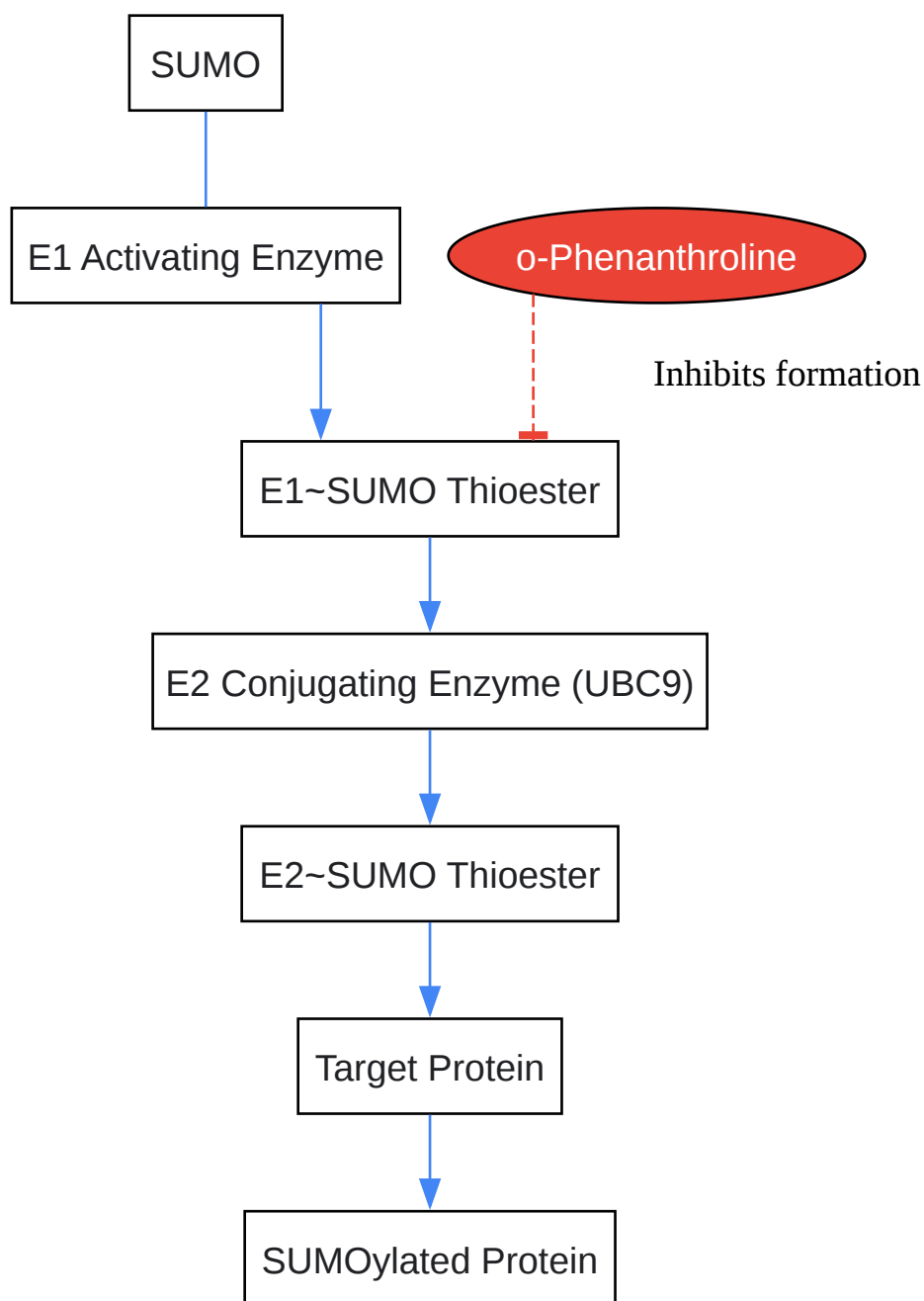
o-Phenanthroline as a Metalloprotease Inhibitor



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Caption: Mechanism of metalloprotease inhibition by **o-phenanthroline** through zinc chelation.

Inhibition of the SUMOylation Pathway by o-Phenanthroline



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Caption: **o-Phenanthroline** inhibits an early step in the SUMOylation pathway.[7]

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